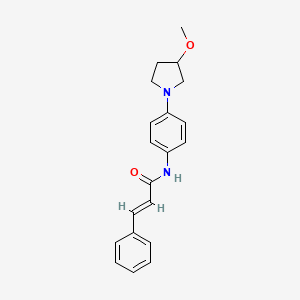

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

描述

属性

IUPAC Name |

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOPAWMWUKEQPU-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase.

Medicine: Explored for its potential anti-tumor and anti-diabetic properties.

作用机制

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase by binding to its active site, thereby preventing the enzyme from breaking down carbohydrates into glucose . This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern on the phenyl ring and the nature of the heterocyclic moiety significantly influence the compound's properties. Below is a comparison with key analogs:

Key Observations :

- Pyrrolidine-based analogs (e.g., 6g) generally exhibit lower melting points than piperidine derivatives (6f), likely due to reduced molecular symmetry .

Antitubercular Activity

- Piperazine Derivatives () : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives showed potent antitubercular activity, with compound 11g (trifluoromethyl substitution) achieving an MIC of 3.125 μg/mL. The piperazine ring enhances interactions with mycobacterial targets, while electron-withdrawing groups (e.g., CF₃) improve efficacy .

Larvicidal Activity

- Phenethyl Cinnamamides () : Substituents like bromo and methoxy on the phenethyl group (e.g., compound 8 , LC₅₀ = 62.13 mg/L) enhance larvicidal activity against Plutella xylostella. The methoxy group’s electron-donating nature likely improves membrane permeability .

- Target Compound Hypothesis : The 3-methoxypyrrolidine moiety may mimic these effects, though its placement on a heterocycle rather than a phenyl ring could alter target binding.

Oxidative Stress Protection

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 6e (Diethylamino-ethoxy) | 6f (Piperidin-1-yl-ethoxy) | 11g (Piperazine-CF₃) |

|---|---|---|---|---|

| Molecular Weight | ~380 (estimated) | Not reported | Not reported | Not reported |

| Melting Point | Not reported | 105.0–106.2 | 145.7–147.3 | Not reported |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | Higher (due to diethyl) | Moderate | Higher (due to CF₃) |

生物活性

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the cinnamamide class of compounds, which are known for their diverse pharmacological activities. The structure features a cinnamamide backbone with a methoxypyrrolidine substituent, which may influence its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of cinnamamide exhibit significant anti-inflammatory effects. For instance, certain cinnamamide compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. A study demonstrated that specific cinnamamide derivatives significantly reduced nitric oxide (NO) production in vitro, indicating their potential to mitigate inflammatory responses .

Table 1: Anti-inflammatory Effects of Cinnamamide Derivatives

| Compound | NO Inhibition (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |

|---|---|---|---|

| Compound 2 | 52.08 | Significant | Not significant |

| Compound 4 | Significant | Significant | Not significant |

Antioxidant Properties

This compound has shown promise as an antioxidant. Studies on related compounds indicate that they activate the Nrf2/ARE pathway, leading to increased expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This activation enhances intracellular glutathione levels, providing cellular protection against oxidative stress .

Table 2: Antioxidant Activity of Cinnamamide Derivatives

| Compound | Glutathione Level Increase (%) | ROS Scavenging Activity |

|---|---|---|

| Compound 1g | Significant | High |

Anticancer Activity

Cinnamamide derivatives have also been investigated for their anticancer properties. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values below 10 µg/mL for some derivatives against cancer cells, indicating potent anticancer activity .

Table 3: Anticancer Activity (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 16c | MCF-7 | <10 |

| Compound 17d | HeLa | <10 |

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Nrf2 Activation : Enhances antioxidant defenses by upregulating genes involved in detoxification and antioxidant response.

- Cytokine Modulation : Inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation.

- Cell Cycle Arrest : Induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have highlighted the efficacy of N-cinnamoyl derivatives in preclinical models:

- Study on Hepatocyte Protection : A derivative showed protective effects against oxidative stress in HepG2 cells by enhancing glutathione synthesis through Nrf2 activation .

- Antimicrobial Properties : Some cinnamamide derivatives displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, further expanding their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。